

Is 5-Hydroxyundecanoyl-CoA a substrate for known histone acetyltransferases?

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Compound of Interest

Compound Name: 5-Hydroxyundecanoyl-CoA

Cat. No.: B15545861

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5-Hydroxyundecanoyl-CoA: An Unexplored Candidate for Histone Acylation

A Comparative Guide to Its Potential as a Histone Acetyltransferase Substrate

To date, there is no direct experimental evidence in the published literature confirming **5-hydroxyundecanoyl-CoA** as a substrate for known histone acetyltransferases (HATs). Histone acylation is a critical post-translational modification where an acyl group from an acyl-coenzyme A (CoA) donor is transferred to a lysine residue on a histone protein, influencing chromatin structure and gene expression. While acetylation (an acetyl group, C2) is the most studied form, a variety of other short-chain acylations like propionylation (C3), butyrylation (C4), and crotonylation have been shown to be catalyzed by HATs.

This guide provides a comparative analysis of **5-hydroxyundecanoyl-CoA** against known HAT substrates and inhibitors, discusses the substrate specificities of major HAT families, and presents experimental protocols to directly test its potential role in histone acylation.

Structural Comparison: 5-Hydroxyundecanoyl-CoA vs. Known Acyl-CoA Ligands

5-Hydroxyundecanoyl-CoA is a medium-to-long-chain fatty acyl-CoA, consisting of an 11-carbon aliphatic chain with a hydroxyl group at the C5 position. This structure differs significantly from the short-chain acyl-CoAs that are well-established HAT substrates.

- **Chain Length:** Most known HATs, including p300/CBP and GCN5/KAT2A, show a strong preference for short-chain acyl-CoAs, particularly acetyl-CoA. Their catalytic activity progressively decreases as the acyl chain length increases.
- **Hydroxylation:** The presence of a hydroxyl group introduces a polar moiety on the aliphatic chain, which could influence its binding within the typically hydrophobic active sites of HATs.
- **Inhibitory Potential:** Long-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16), have been identified as potential endogenous inhibitors of HATs, likely by competing with acetyl-CoA for binding to the enzyme. Given its 11-carbon chain, **5-hydroxyundecanoyl-CoA** may be more likely to act as an inhibitor rather than a substrate.

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